molecular formula C14H28F2Sn B13460770 Tributyl(2,2-difluoroethenyl)stannane

Tributyl(2,2-difluoroethenyl)stannane

Cat. No.: B13460770
M. Wt: 353.08 g/mol
InChI Key: ROVSMJKMWHKIQT-UHFFFAOYSA-N
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Description

Tributyl(2,2-difluoroethenyl)stannane is a specialized organotin reagent valued in advanced organic synthesis for introducing the gem-difluoroethylene moiety . This functional group is a critical building block in medicinal and materials chemistry, often serving as a stable bioisostere for carbonyl groups, which can improve metabolic stability in drug candidates . A key application of this stannane is its role as a precursor in the synthesis of highly electrophilic gem-difluorovinyl iodonium salts (DFVI) . These iodonium salts subsequently enable direct difluoroethylation reactions with a range of O- and N-nucleophiles, such as carboxylic acids and amides, providing access to fluorinated scaffolds that are otherwise difficult to access . The reagent participates in these transformations through transmetalation steps, a common mechanism in palladium-catalyzed cross-coupling reactions like the Stille reaction, which is a standard method for forming carbon-carbon bonds using organostannanes . As a fluorinated vinyl stannane, it facilitates the construction of complex molecular architectures found in pharmaceutical agents, agrochemicals, and functional materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H28F2Sn

Molecular Weight

353.08 g/mol

IUPAC Name

tributyl(2,2-difluoroethenyl)stannane

InChI

InChI=1S/3C4H9.C2HF2.Sn/c3*1-3-4-2;1-2(3)4;/h3*1,3-4H2,2H3;1H;

InChI Key

ROVSMJKMWHKIQT-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(2,2-difluoroethenyl)stannane can be synthesized through several methods. One common approach involves the reaction of tributyltin hydride with 2,2-difluoroethene under specific conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods to those used in laboratory settings. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tributyl(2,2-difluoroethenyl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the compound can produce various reduced organic molecules .

Scientific Research Applications

Tributyl(2,2-difluoroethenyl)stannane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tributyl(2,2-difluoroethenyl)stannane involves its ability to donate or accept electrons in chemical reactions. This property makes it a valuable reagent in radical reactions, where it can facilitate the formation or breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .

Comparison with Similar Compounds

Tributyl(thiophen-2-yl)stannane

  • Structure : Features a thiophene ring instead of the difluoroethenyl group.
  • Reactivity : The sulfur atom in the thiophene moiety enhances π-conjugation, making it suitable for polymer synthesis (e.g., benzothiadiazole-based polymers) . Unlike the difluoroethenyl analog, it participates in Stille couplings to form carbon-carbon bonds in heterocyclic systems.
  • Applications : Primarily used in materials science for constructing conductive polymers .

Tributyl[2,2-Difluoro-1-(2-Methoxyethoxymethoxy)-Vinyl]Stannane

  • Structure : Contains a methoxyethoxymethoxy-protected hydroxyl group adjacent to the difluoroethenyl unit.
  • Reactivity : The bulky protecting group reduces electrophilicity compared to the unsubstituted difluoroethenyl analog, directing reactivity toward selective functionalization in multi-step syntheses .
  • Applications : Employed in fine chemical synthesis where steric control is required .

Tributyl(pentafluoroethyl)stannane

  • Structure : Substituted with a pentafluoroethyl (-CF2CF3) group instead of difluoroethenyl.
  • Reactivity : The strong electron-withdrawing effect of the pentafluoroethyl group increases oxidative stability but reduces nucleophilic character. It is less reactive in difluorovinylation reactions compared to the difluoroethenyl derivative .
  • Physical Properties : Higher molecular weight (409.06 g/mol) and boiling point (275.8°C) compared to this compound, indicating greater thermal stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Boiling Point (°C) Primary Applications
This compound C14H27F2Sn 341.07 Difluoroethenyl Not reported Difluorovinylation of acids/amides
Tributyl(thiophen-2-yl)stannane C16H24SSn 367.11 Thiophene Not reported Conductive polymer synthesis
Tributyl[2,2-Difluoro-1-(MEMO)-Vinyl]Stannane C18H36F2O3Sn 433.16 Protected difluoroethenyl Not reported Sterically controlled reactions
Tributyl(pentafluoroethyl)stannane C14H27F5Sn 409.06 Pentafluoroethyl 275.8 High-stability fluorination

Reactivity and Mechanistic Differences

  • Electrophilicity : The difluoroethenyl group in this compound exhibits higher electrophilicity than thiophene or pentafluoroethyl analogs, enabling efficient coupling with nucleophiles like carboxylic acids (yields >80% under optimized conditions) .
  • Steric Effects : Bulky substituents (e.g., methoxyethoxymethoxy) hinder transmetallation in cross-coupling reactions, whereas the unsubstituted difluoroethenyl group allows for faster kinetics .
  • Thermal Stability : Pentafluoroethyl and thiophene derivatives demonstrate higher thermal stability (boiling points >250°C) compared to the difluoroethenyl analog, which is more reactive but may require lower-temperature handling .

Industrial and Pharmaceutical Relevance

  • This compound : Critical for synthesizing fluorinated pharmaceuticals (e.g., Seletracetam, an antiepileptic drug with a difluoroethenyl group) .
  • Thiophene Derivatives : Preferred in optoelectronics due to sulfur’s electron-donating effects .
  • Pentafluoroethyl Analog : Used in agrochemicals where environmental persistence is desired .

Q & A

Q. What are the standard synthetic protocols for preparing Tributyl(2,2-difluoroethenyl)stannane, and what critical parameters influence yield?

this compound is typically synthesized via tin-halogen exchange or Stille coupling. A validated method involves reacting bis(tributylstannane) with 2,2-difluoroacetylene derivatives under inert conditions (e.g., argon). Key parameters include:

  • Catalyst choice : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.
  • Solvent selection : Dry THF or toluene minimizes side reactions.
  • Temperature : Reactions are performed at 0–25°C to avoid decomposition of the stannane intermediate .
    Example Protocol :
StepReagent/ConditionPurpose
1Bis(tributylstannane), THF, −10°CTin precursor
22,2-Difluoroacetylene chloride, Pd(PPh₃)₄Coupling agent
3Column chromatography (hexane:EtOAc)Purification

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹⁹F NMR : Confirms the presence of difluoroethenyl groups (δ −110 to −120 ppm).
  • ¹¹⁹Sn NMR : Identifies tin coordination (δ 50–150 ppm, depending on substituents).
  • IR Spectroscopy : Detects Sn-C stretches (450–550 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic nature of aryl halides influence cross-coupling reactions with this compound?

The stannane acts as a transmetallation agent in Stille couplings. Electron-deficient aryl halides (e.g., nitro-substituted) react faster due to enhanced electrophilicity, while electron-rich substrates require longer reaction times or elevated temperatures. Mechanistic studies suggest oxidative addition of Pd⁰ to the aryl halide is rate-limiting, with steric effects from tributyl groups modulating reactivity .

Q. What strategies mitigate toxicity and instability challenges during handling?

  • Controlled atmosphere : Use gloveboxes or Schlenk lines to prevent hydrolysis/oxidation.
  • Stabilizers : Add 1–2% triethylamine to scavenge acidic by-products.
  • Alternative ligands : Bulky phosphines (e.g., P(o-tol)₃) enhance stability of Pd intermediates .

Q. How can stereochemical outcomes be controlled in difluoroethenyl-containing products?

Stereoselectivity in arylations depends on:

  • Substrate geometry : Trans-selectivity dominates in Pd-catalyzed couplings due to syn-periplanar transition states.
  • Solvent polarity : Polar aprotic solvents (DMF) favor cis adducts via stabilization of charged intermediates.
  • Additives : Silver salts (Ag₂CO₃) improve selectivity by removing halide ions .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported reaction yields (e.g., 70–95%)?

Yield variations arise from:

  • Scale differences : Microscale reactions (<1 mmol) often report higher yields due to efficient mixing.
  • Purification methods : Distillation vs. chromatography impacts recovery (e.g., 95% purity via Q NMR vs. 85% by GC) .
    Troubleshooting Table :
IssueLikely CauseSolution
Low yieldIncomplete transmetallationIncrease catalyst loading (2–5 mol%)
By-products (Sn oxides)Moisture contaminationUse molecular sieves or drier solvents

Q. What computational methods validate the reactivity of this compound in DFT studies?

  • Geometry optimization : B3LYP/6-31G* for organic moieties and LANL2DZ for Sn.
  • Transition-state analysis : Nudged elastic band (NEB) methods map energy barriers for transmetallation steps.
  • Charge distribution : Natural Bond Orbital (NBO) analysis predicts nucleophilic sites on the stannane .

Applications in Materials Science

Q. Can this compound serve as a precursor for fluorinated polymers?

Yes. Radical-initiated copolymerization with ethylene or styrene yields fluorinated polymers with enhanced thermal stability (T₅% decomposition >300°C). Challenges include controlling branching (GPC: Mₙ = 10–50 kDa) and fluorine distribution (¹⁹F NMR monitoring) .

Q. How does the compound perform in photocatalytic C–F bond activation?

Under UV irradiation (λ = 254 nm), the stannane donates electrons to photocatalysts (e.g., Ru(bpy)₃²⁺), enabling C–F bond cleavage. Quantum yields (Φ) range from 0.2–0.5, depending on solvent (acetonitrile > DCM) .

Safety and Compliance

Q. What are the best practices for disposing of organotin waste from this compound experiments?

  • Neutralization : Treat with aqueous KMnO₄/H₂SO₄ to oxidize Sn residues.
  • Solidification : Mix with cement or commercial solidifiers (e.g., Chemisorb®) before landfill disposal.
  • Documentation : Maintain logs per EPA guidelines (40 CFR 262) .

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